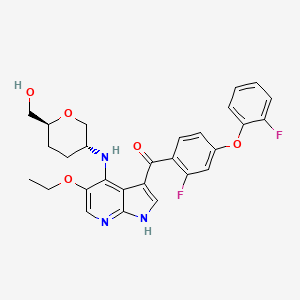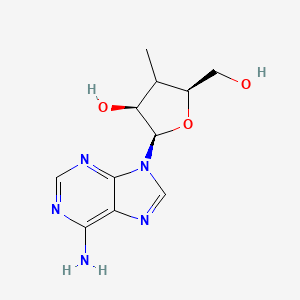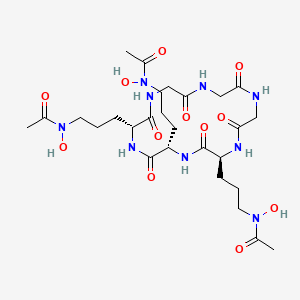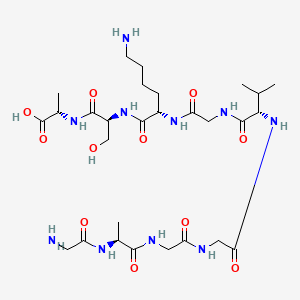
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a labeled isotopic variant of 5-amino-2-hydroxybenzoic acid. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the introduction of carbon-13 isotopes into the benzene ring of 5-amino-2-hydroxybenzoic acid. This can be achieved through various synthetic routes, including:
Isotopic Exchange Reactions: Utilizing carbon-13 labeled precursors in the presence of catalysts to facilitate the exchange of carbon atoms in the benzene ring.
Direct Synthesis: Starting from carbon-13 labeled benzene derivatives and introducing the amino and hydroxy functional groups through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale isotopic exchange reactions or the use of carbon-13 labeled starting materials in a controlled environment to ensure high purity and yield. The process typically requires specialized equipment to handle isotopic materials and ensure the incorporation of carbon-13 isotopes.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of nitro-5-amino-2-hydroxybenzoic acid.
Reduction: Formation of 5-amino-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is used in several scientific research applications:
Chemistry: As a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: In metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the development of labeled compounds for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its incorporation into biochemical pathways where it can be traced using NMR spectroscopy. The carbon-13 isotopes provide a distinct signal that allows researchers to monitor the compound’s interactions and transformations within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism and action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-2-hydroxybenzoic acid: The non-labeled version of the compound.
5-nitro-2-hydroxybenzoic acid: A derivative with a nitro group instead of an amino group.
2-hydroxybenzoic acid (salicylic acid): A simpler analog without the amino group.
Uniqueness
The uniqueness of 5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling, which makes it particularly valuable for research applications that require precise tracking of carbon atoms. This isotopic labeling provides enhanced sensitivity and specificity in analytical techniques such as NMR spectroscopy, making it a powerful tool for studying complex biochemical processes.
Eigenschaften
CAS-Nummer |
1189709-96-3 |
|---|---|
Molekularformel |
C7H7NO3 |
Molekulargewicht |
159.09 g/mol |
IUPAC-Name |
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
KBOPZPXVLCULAV-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)C(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


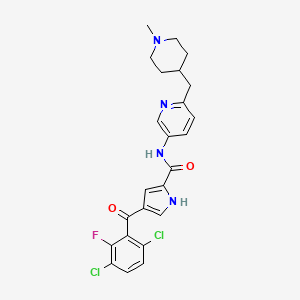
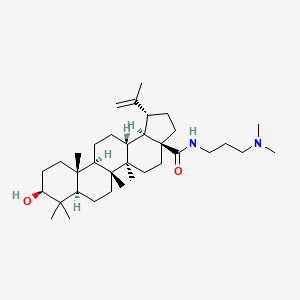
![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
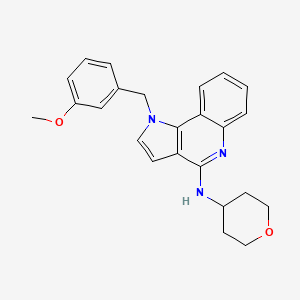
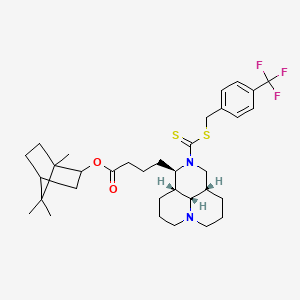
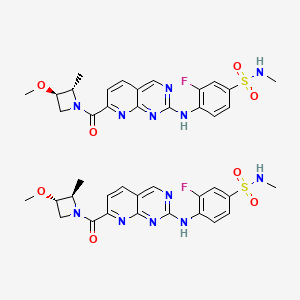

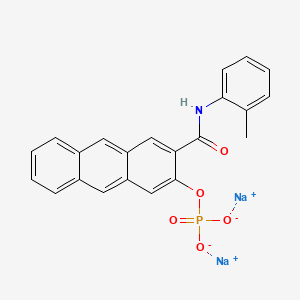
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)

